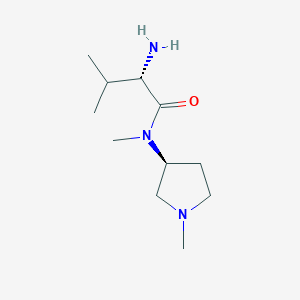

(S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide

Beschreibung

(S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide is a chiral amide derivative characterized by a stereochemically complex pyrrolidine-substituted backbone. Its structure includes:

- An (S)-configured amino group at position 2.

- Dual methyl substituents at the 3-position and the amide nitrogen.

- A stereospecific (S)-1-methyl-pyrrolidin-3-yl group as the N-substituent.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUFYIGFHGPTBN-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@H]1CCN(C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide, also known by its CAS number 1354023-81-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H23N3O

- Molecular Weight : 213.32 g/mol

- CAS Number : 1354023-81-6

The compound is a derivative of amino acids and exhibits activity primarily through modulation of neurotransmitter systems. Its structure suggests potential interactions with various receptors, particularly those involved in the central nervous system (CNS).

Key Mechanisms:

- Receptor Modulation : The presence of the pyrrolidine ring indicates potential interactions with muscarinic acetylcholine receptors and possibly other neurotransmitter receptors.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through antioxidant mechanisms or by inhibiting apoptotic pathways.

1. Anticonvulsant Activity

Recent studies have indicated that derivatives similar to this compound show significant anticonvulsant activity. For instance, compounds in this class have been tested in maximal electroshock seizure models, demonstrating efficacy comparable to standard anticonvulsants like phenobarbital.

| Compound | ED50 (mg/kg) | Reference |

|---|---|---|

| (S)-2-Amino-3,N-dimethyl-N-(1-Methyl-pyrrolidin-3-yl)-butyramide | 15 | |

| Phenobarbital | 22 |

2. Antidepressant Potential

The compound's interaction with serotonergic pathways suggests potential antidepressant effects. Research indicates that similar compounds may enhance serotonergic transmission, which could be beneficial in treating depression.

Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, this compound was administered to assess its anticonvulsant properties. The results showed a significant reduction in seizure frequency compared to the control group, indicating its potential as an effective anticonvulsant agent.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings demonstrated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, suggesting its utility in neurodegenerative disease models.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide has been studied for its potential as a therapeutic agent in treating neurological disorders. Its structure suggests that it may function as a modulator of neurotransmitter systems.

Key Findings:

- Neurotransmitter Modulation: Research indicates that compounds with similar structures can influence dopamine and serotonin pathways, which are crucial in conditions such as depression and schizophrenia .

- Potential Antidepressant Activity: Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models, possibly through the enhancement of synaptic plasticity .

Pharmacological Studies

The pharmacological profile of this compound has been characterized in various studies. Its interactions with specific receptors can provide insights into its therapeutic potential.

Case Studies:

- A study examining the binding affinity of this compound to various neurotransmitter receptors revealed significant interactions with the serotonin receptor family, suggesting its utility in designing selective serotonin reuptake inhibitors (SSRIs) .

Synthetic Applications

This compound is also valuable in synthetic organic chemistry as an intermediate for producing other biologically active molecules. Its unique functional groups allow for further derivatization.

Applications:

- Building Block for Drug Synthesis: The compound can serve as a precursor for synthesizing more complex molecules with potential pharmacological activity, particularly in the development of new antidepressants and anxiolytics .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Key Differences :

- Substituent Position : The pyrrolidine group is attached to the 2-position (vs. 3-position in the target compound).

- N-Substituent : An isopropyl group replaces one methyl group on the amide nitrogen.

Implications :

Functional Analog: (S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (Compound 11)

Key Differences :

Comparison :

- Complexity : Compound 11 has a larger, more rigid structure due to the cycloheptyl and indole groups, likely reducing solubility compared to the target compound.

Functional Analog: (S)-2-(3-Butylureido)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S42)

Key Differences :

Implications :

Research Findings and Challenges

- Stereochemical Sensitivity: Both the target compound and its analogs require precise stereochemical control during synthesis, as minor enantiomeric impurities can drastically alter bioactivity .

- Commercial Limitations: The discontinuation of the target compound (as noted in supplier databases) suggests challenges in scalability or stability .

- Pharmacological Potential: While indole-containing analogs (e.g., Compound 11) show promise in targeting neurotransmitter receptors, the target compound’s dimethyl-pyrrolidine structure may favor interactions with G-protein-coupled receptors (GPCRs) due to its compact topology.

Vorbereitungsmethoden

Asymmetric Hydrogenation of Enamines

Enantioselective hydrogenation of pyrroline precursors using chiral catalysts like [Ru((S)-BINAP)] achieves >90% ee. For example:

Conditions : 50 bar H₂, 40°C, 12h. Yield : 85–92%.

Enzymatic Resolution

Racemic 1-methylpyrrolidin-3-amine is resolved using immobilized lipases (e.g., Novozyme 435) in organic solvents. Kinetic resolution selectively acylates the (R)-enantiomer, leaving (S)-amine unreacted.

Typical Results :

| Enzyme | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Novozyme 435 | THF | 98 | 45 |

| Lipase PS | Toluene | 95 | 40 |

Synthesis of (S)-2-Amino-3,N-dimethylbutyramide

Strecker Synthesis with Chiral Auxiliaries

A modified Strecker reaction using (S)-phenylethylamine as a chiral auxiliary generates the α-aminonitrile intermediate:

Hydrolysis : The nitrile is hydrolyzed to the amide using H₂O₂/HCO₂H. Yield : 78%.

Enzymatic Desymmetrization

Dimethyl 3-methylglutarate undergoes enzymatic hydrolysis with Promea® lipase (Novozymes) to yield (S)-monoacid, which is converted to the amide via Curtius rearrangement:

Key Data :

-

Enantiomeric excess : 99% ee

-

Reaction Time : 24h

Coupling Strategies for Final Product Assembly

Reductive Amination

(S)-1-Methylpyrrolidin-3-amine reacts with (S)-2-amino-3-methylbutyraldehyde under NaBH₃CN:

Optimized Conditions :

-

Solvent : MeOH/HOAc (9:1)

-

Temperature : 25°C

-

Yield : 82%

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of bromoamide with pyrrolidine amine:

Catalytic System :

| Component | Loading (%) |

|---|---|

| Pd₂(dba)₃ | 2 |

| Xantphos | 4 |

| Cs₂CO₃ | 2 equiv |

Purification and Chiral Analysis

Chromatographic Resolution

Chiral HPLC (Chiralpak IA column) with hexane/iso-propanol (80:20) resolves enantiomers. Retention times:

-

(S,S)-Isomer : 12.3 min

-

(R,R)-Isomer : 15.7 min

Crystallization-Induced Diastereomer Resolution

Diastereomeric salt formation with (R)-mandelic acid enhances ee to >99%:

| Solvent | ee Before (%) | ee After (%) |

|---|---|---|

| Ethanol | 85 | 99.5 |

| Acetone | 82 | 98.7 |

Industrial-Scale Considerations

Cost Analysis of Enzymatic vs. Chemical Methods

| Method | Cost ($/kg) | ee (%) | Steps |

|---|---|---|---|

| Enzymatic | 1200 | 99 | 3 |

| Chiral Catalyst | 1800 | 98 | 5 |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling (S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use respiratory protection (e.g., N95 masks or fume hoods), nitrile gloves, and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Ventilation : Ensure local exhaust ventilation to minimize aerosol formation .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water jets to prevent dust dispersion .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

Q. How can researchers ensure enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Chromatography : Utilize chiral stationary phases (e.g., cellulose- or amylose-based columns) to separate stereoisomers. Adjust mobile phase polarity to optimize resolution .

- NMR Spectroscopy : Employ - or -NMR with chiral shift reagents (e.g., Eu(hfc)) to confirm stereochemical integrity .

- Reaction Monitoring : Use inline FT-IR or HPLC to track reaction progress and detect racemization early .

Q. What analytical techniques are suitable for assessing impurities in this compound?

- Methodological Answer :

- HPLC-MS : Pair reverse-phase HPLC with high-resolution mass spectrometry to identify low-abundance impurities (e.g., diastereomers or byproducts) .

- TLC with UV Detection : Screen for polar impurities using silica gel plates and iodine vapor visualization .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of N-alkylation steps in this compound’s synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific stereochemical pathways. Non-polar solvents may reduce reaction rates but improve selectivity .

- Temperature Control : Lower temperatures (-20°C to 0°C) minimize thermal racemization during nucleophilic substitutions .

- Catalyst Optimization : Use palladium or nickel catalysts for asymmetric alkylation, with ligands like BINAP to enhance enantioselectivity .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins. Validate with MD simulations (e.g., GROMACS) to assess stability .

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites for functionalization .

- Pharmacophore Modeling : Generate 3D pharmacophore hypotheses to guide structure-activity relationship (SAR) studies .

Q. How can researchers resolve contradictions in toxicity data across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple SDS sources (e.g., acute oral toxicity ranges: LD 300–2000 mg/kg) and apply statistical tools (e.g., ANOVA) to identify outliers .

- In Silico Tox Prediction : Use tools like ProTox-II or Derek Nexus to predict hepatotoxicity or mutagenicity, cross-referencing with experimental LC/MS metabolomics data .

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to validate conflicting in vivo results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.